molecular formula C12H17NO B1273988 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol CAS No. 61855-47-8

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No. B1273988
CAS RN: 61855-47-8
M. Wt: 191.27 g/mol
InChI Key: HMBHFDWNPXCSFW-UHFFFAOYSA-N
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Description

The compound "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol" is a derivative of tetrahydroquinoline, which is a structural feature present in many natural products and pharmaceutical compounds. Tetrahydroquinoline derivatives are known for their diverse biological activities and are often synthesized for their potential therapeutic applications.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves the organocatalytic enantioselective Pictet-Spengler reaction, which has been used to synthesize a range of biologically relevant alkaloids with high enantioselectivity . Another method includes the InCl(3)-catalyzed domino reaction in water, which efficiently produces various tetrahydroquinoline derivatives with cis selectivity . Additionally, a four-step procedure has been developed for the synthesis of 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be complex, with various substituents influencing their biological activity. For instance, the synthesis and structural assignment of methylated analogues of trimetoquinol have been based on NMR spectra, revealing the importance of stereochemistry in their beta-adrenergic activity . The crystal and molecular structure of a related compound, an intramolecular complex with an N→P coordinate bond, has been determined, highlighting the diverse structural possibilities within this class of compounds .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo a range of chemical reactions. The synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves aluminum hydride reduction and has been tested for actions at beta adrenoceptors . The direct synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines showcases the reactivity of these compounds without the need for catalysts or auxiliary reagents . Furthermore, the total synthesis of tetrasubstituted tetrahydronaphtho[2,1-f]isoquinolines involves key steps like Bischler-Napieralski cyclization and photocyclization, demonstrating the complex reactions these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the beta-adrenergic and platelet antiaggregatory activities of these compounds can vary significantly based on the position of methoxy groups on the benzyl substituent, as seen in the positional isomer of trimetoquinol . The protonation behavior and pKa measurement of aminomethyl-THIQs indicate that they are substantially monoprotonated at physiological pH, which affects their interaction with biological targets .

Scientific Research Applications

Agricultural Growth Stimulants

Research has shown that derivatives of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol can act as effective growth stimulants for agricultural crops, such as Solanum melongena (common eggplant). These compounds have been demonstrated to significantly enhance seed germination, vegetative growth, and yield, making them promising agents for increasing agricultural productivity (Vostrikova et al., 2021).

Photoinduced Chemical Reactions

Another study explored the kinetics and mechanisms of photoinduced addition reactions involving 2,2,4-Trimethyl-1,2-dihydroquinoline (a closely related compound) with water and methanol. This research provides insights into the formation of hydroxy- and methoxy-tetrahydroquinolines, contributing to the understanding of photochemical processes in organic chemistry (Nekipelova et al., 2002).

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of optically active 1,2,3,4-tetrahydroquinoline derivatives with terpene substituents has been reported, showcasing the versatility of these compounds in the creation of complex molecular structures with potential applications in medicinal chemistry and other fields (Kadutskii et al., 2012).

Industrial Applications

In the industrial sphere, 2,2,4-Trimethyl-1,2-H-Dihydroquinoline (TMQ) is recognized for its antioxidant properties, particularly in rubber production. An integrated process-product design based on the COSMO-SAC model was proposed to enhance the yield of TMQ, focusing on the optimal selectivity of reaction and extraction of TMQ products, demonstrating the compound's importance in material science (Pang et al., 2019).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements associated with it are H302 and H412 . The precautionary statements are P264, P270, P273, P301 + P312, and P501 .

properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHFDWNPXCSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395015
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

CAS RN

61855-47-8
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61855-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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